7-[(3,4-DIETHOXYPHENYL)METHYL]-8-HYDROXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
7-[(3,4-DIETHOXYPHENYL)METHYL]-8-HYDROXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a purine core with a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4-DIETHOXYPHENYL)METHYL]-8-HYDROXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a purine derivative with a substituted benzyl halide. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This may involve the use of continuous flow reactors to ensure consistent reaction conditions and minimize side reactions. The purification of the final product is typically achieved through recrystallization or chromatography, depending on the specific impurities present.
Chemical Reactions Analysis
Types of Reactions
7-[(3,4-DIETHOXYPHENYL)METHYL]-8-HYDROXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated purine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 7-[(3,4-DIETHOXYPHENYL)METHYL]-8-HYDROXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may have activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of 7-[(3,4-DIETHOXYPHENYL)METHYL]-8-HYDROXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The hydroxyl group and the purine core are key functional groups that enable the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-[(3,4-DIMETHOXYPHENYL)METHYL]-8-HYDROXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 7-[(3,4-DIETHOXYBENZYL)]-8-HYDROXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The unique aspect of 7-[(3,4-DIETHOXYPHENYL)METHYL]-8-HYDROXY-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific substitution pattern on the phenyl ring and the purine core. This specific arrangement of functional groups imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
7-[(3,4-diethoxyphenyl)methyl]-1,3-dimethyl-9H-purine-2,6,8-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-5-26-12-8-7-11(9-13(12)27-6-2)10-22-14-15(19-17(22)24)20(3)18(25)21(4)16(14)23/h7-9H,5-6,10H2,1-4H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPVOCTYYNEMSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=C(NC2=O)N(C(=O)N(C3=O)C)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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